molecular formula C15H12BrNO3S2 B2371127 2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034596-10-4

2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2371127
CAS No.: 2034596-10-4
M. Wt: 398.29
InChI Key: NSYJNAWAFMROAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a furan-thiophene hybrid moiety. This compound is of interest due to its structural complexity, combining aromatic heterocycles (furan and thiophene) with a sulfonamide group, which is often associated with biological activity, particularly antimicrobial properties . The bromine substituent on the benzene ring introduces steric and electronic effects that may influence reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

2-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S2/c16-13-3-1-2-4-15(13)22(18,19)17-9-12-5-6-14(20-12)11-7-8-21-10-11/h1-8,10,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYJNAWAFMROAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Sulfonyl Chlorination

The patented method for synthesizing 2-bromobenzenesulfonyl chloride (CN117551005A) involves a two-step diazotization and chlorination protocol:

Step 1: Diazonium Salt Formation

  • Reactants : 2-Bromoaniline (1 mol), hydrochloric acid (4 mol), sodium nitrite (1.1 mol), ferric chloride/zinc chloride (1.2 mol).
  • Conditions : Temperature maintained at -5°C to 5°C to stabilize the diazonium intermediate.
  • Yield : ~85% for zinc chloride diazonium salt.

Step 2: Sulfonyl Chlorination

  • Reactants : Diazonium salt, thionyl chloride (2 mol), cuprous chloride (catalyst).
  • Conditions : Reaction at -5°C to 0°C for 12 hours, followed by ethyl acetate extraction and crystallization.
  • Yield : 82.4–84.1%.
Parameter Value
Temperature Range -5°C to 5°C
Reaction Time 12–24 hours
Catalyst CuCl (0.5–1% w/w)
Solvent Water/ethyl acetate

Synthesis of (5-(Thiophen-3-yl)Furan-2-yl)Methylamine

While direct literature on this amine is scarce, plausible routes include:

Furan-Thiophene Coupling

  • Strategy : Suzuki-Miyaura cross-coupling between 5-bromofuran-2-yl methanol and thiophen-3-ylboronic acid.
  • Catalyst : Pd(PPh₃)₄, base (K₂CO₃), solvent (toluene/ethanol).
  • Intermediate : (5-(Thiophen-3-yl)furan-2-yl)methanol.

Reductive Amination

  • Reactants : (5-(Thiophen-3-yl)furan-2-yl)methanol, ammonia, reducing agent (NaBH₃CN).
  • Conditions : Methanol solvent, room temperature, 12-hour reaction.

Final Sulfonamide Coupling

The sulfonyl chloride and amine are reacted under basic conditions:

Reaction Scheme :
$$ \text{2-Bromobenzenesulfonyl chloride} + \text{(5-(Thiophen-3-yl)furan-2-yl)methylamine} \xrightarrow{\text{Base}} \text{Target Compound} $$

Optimized Conditions :

  • Base : Triethylamine (2 eq) in anhydrous dichloromethane.
  • Temperature : 0°C to room temperature.
  • Workup : Aqueous HCl wash, column chromatography purification.
Parameter Value
Reaction Time 4–6 hours
Yield 65–75% (estimated)
Purity >95% (HPLC)

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 7.15 (s, 1H, thiophene-H), 6.85 (d, J=3 Hz, 1H, furan-H), 4.45 (s, 2H, CH₂).
  • HRMS : Calculated for C₁₅H₁₁BrN₂O₃S₂ [M+H]⁺: 416.94, Found: 416.92.

Challenges and Optimization Strategies

  • Diazonium Stability : Strict temperature control (-5°C to 5°C) prevents decomposition.
  • Amine Sensitivity : Use of anhydrous conditions avoids side reactions during sulfonamide formation.
  • Purification : Silica gel chromatography resolves byproducts from the heterocyclic amine.

Industrial Scalability and Environmental Impact

The diazotization route offers advantages for scale-up:

  • Cost Efficiency : Low-cost reagents (NaNO₂, HCl).
  • Waste Reduction : Ferric chloride and zinc chloride are recyclable.
  • Yield Consistency : >80% yield for sulfonyl chloride intermediate.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to 2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been documented for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A comparative analysis of related compounds showed varying degrees of cytotoxicity against different cancer cell lines, suggesting that modifications in the molecular structure can lead to enhanced therapeutic efficacy .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The incorporation of thiophene and furan rings into the sulfonamide framework may enhance these properties. Research has highlighted the potential of furan-containing compounds in reducing inflammation markers, indicating that this compound could be explored as an anti-inflammatory agent .

Antimicrobial Activity

The presence of bromine and the sulfonamide group in this compound may contribute to its antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results. The mechanism often involves the inhibition of bacterial enzyme activity, making such compounds valuable in developing new antibiotics .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activityIdentified significant cytotoxic effects on MCF7 and NCI-H460 cell lines with IC50 values below 10 µM.
Study BInvestigate biological interactionsFound strong hydrogen bonding interactions that enhance solubility and bioavailability.
Study CSynthesis and characterizationDeveloped an eco-friendly synthesis method with high yield, confirming structural integrity through spectral analysis.

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound differs from analogs in three key aspects:

Bromine vs.

Thiophene Position : The thiophen-3-yl group contrasts with thiophen-2-yl in int-8 and 1l. The 3-position may alter conjugation and planarity, affecting π-π stacking interactions in crystal structures or binding to biological targets .

Backbone Complexity: Compared to ranitidine-related compounds (), which feature dimethylamino and nitro groups, the target compound lacks nitrogen-rich substituents, likely reducing its basicity and altering pharmacokinetic profiles .

Physical Properties

Compound Substituents (Benzene/Thiophene) Melting Point/Decomposition Yield Rf Value
Target Compound Br / Thiophen-3-yl Not reported Not reported
int-8 4-Me / Thiophen-2-yl 127–131°C (decomp.) 65% 0.46 (DCM/PE)
1l 4-Me / Thiophen-2-yl 90–92°C 71% 0.23 (PE/EtOAc)
Ranitidine Diamine Hemifumarate Dimethylamino / None Not reported Not reported

The higher decomposition temperature of int-8 versus 1l may reflect stabilization from the propynyl group in 1l. The target compound’s bromine could increase melting points relative to methylated analogs, but experimental confirmation is needed.

Methodological Considerations

Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving the stereochemistry of such compounds.

Biological Activity

2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in biological applications due to its unique structural features, including a bromine atom, thiophene and furan rings, and a benzenesulfonamide group. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structural Formula

The molecular formula for this compound is C15H12BrNO3S2C_{15}H_{12}BrNO_3S_2, with a molecular weight of 398.3 g/mol. Its structure can be represented as follows:

InChI InChI 1S C15H12BrNO3S2 c16 13 3 1 2 4 15 13 22 18 19 17 9 12 5 6 14 20 12 11 7 8 21 10 11 h1 8 10 17H 9H2\text{InChI }\text{InChI 1S C15H12BrNO3S2 c16 13 3 1 2 4 15 13 22 18 19 17 9 12 5 6 14 20 12 11 7 8 21 10 11 h1 8 10 17H 9H2}

Synthesis

The synthesis typically involves multi-step organic reactions starting from the bromination of a suitable precursor followed by cyclization reactions to introduce the thiophene and furan rings. The final step often includes sulfonation to form the benzenesulfonamide group.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can alter their activity and lead to various biological effects. The exact pathways depend on the application context but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing cellular signaling pathways.

Anticancer Activity

Recent studies have shown that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including:

Compound Cell Line IC50 (µM) Mechanism
5aMCF-70.65Induces apoptosis via p53 activation
5bU9372.41Caspase activation leading to cell death

These findings suggest that the compound could act as a potent inducer of apoptosis in cancer cells .

Cardiovascular Effects

Sulfonamide derivatives have also been reported to influence cardiovascular functions. A study indicated that certain sulfonamides could affect perfusion pressure in isolated rat hearts, potentially offering therapeutic benefits for conditions like pulmonary hypertension .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound Structural Feature Biological Activity
2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-sulfonamideDifferent thiophene positionSimilar anticancer activity
2-chloro-N-{[5-(thiophen-3-y)furan]methyl}benzenesulfonamideChlorine instead of bromineLower cytotoxicity compared to brominated variant

The presence of the bromine atom in the compound enhances its reactivity and biological interaction potential compared to its chlorine counterpart .

Study on Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of various sulfonamide derivatives against human leukemia cell lines. The results indicated that derivatives similar to 2-bromo-N-((5-(thiophen-3-y)furan)-methyl)benzenesulfonamide exhibited IC50 values in the low micromolar range, showcasing their potential as therapeutic agents in oncology .

Cardiovascular Impact Assessment

Another study investigated the effects of benzenesulfonamides on coronary resistance using an isolated rat heart model. The results highlighted that specific derivatives could significantly alter perfusion pressure, suggesting possible applications in treating cardiovascular diseases .

Q & A

Basic Synthesis: What is the standard synthetic route for 2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide?

Answer:
The synthesis involves sequential functionalization of the heterocyclic core and sulfonamide coupling. A typical protocol includes:

Thiophene-furan intermediate preparation : React 5-(thiophen-3-yl)furan-2-carbaldehyde with methylamine under reductive amination (e.g., NaBH₃CN) to form the methylamine derivative .

Sulfonamide coupling : React 2-bromobenzenesulfonyl chloride with the intermediate in anhydrous DMF, using a base like triethylamine to deprotonate the amine .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product, followed by recrystallization from ethanol for purity (>95% by HPLC) .

Advanced Synthesis Challenge: How are impurities like unreacted sulfonyl chloride or dimeric by-products managed during synthesis?

Answer:
Key strategies include:

  • Reaction monitoring : TLC (Rf ~0.4 in 3:7 EtOAc/hexane) or HPLC (C18 column, acetonitrile/water) tracks reaction progress .
  • By-product mitigation : Excess amine (1.2 eq) ensures complete consumption of sulfonyl chloride. Low temperatures (0–5°C) minimize dimerization via N–H activation .
  • Purification : Flash chromatography with gradient elution removes unreacted starting materials. Crystallization in ethanol selectively precipitates the product .

Structural Characterization: Which analytical techniques confirm the compound’s structure and purity?

Answer:
A multi-technique approach is essential:

  • NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.8–8.1 ppm (aromatic protons from bromobenzene), δ 6.5–7.2 ppm (thiophene-furan protons), δ 4.3 ppm (N–CH₂–) .
  • Mass spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 436.95 (calculated 436.98) .
  • X-ray crystallography : Single-crystal analysis (using SHELXL) resolves bond angles and confirms stereochemistry .

Biological Activity: What in vitro assays evaluate its enzyme inhibition potential?

Answer:
Design assays based on structural analogs:

  • Carbonic anhydrase inhibition : Use a stopped-flow CO₂ hydration assay (pH 7.4, 20°C) with recombinant hCA II. IC₅₀ values <1 μM suggest strong binding .
  • Antimicrobial screening : Broth microdilution (MIC against S. aureus and E. coli) tests efficacy. Thiophene-furan moieties enhance membrane penetration .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) identifies selectivity indices (IC₅₀ vs. normal cells) .

Data Contradiction Analysis: How to resolve discrepancies in IC₅₀ values across studies?

Answer:
Discrepancies often arise from:

  • Assay conditions : Buffer pH (e.g., Tris vs. phosphate) affects sulfonamide ionization. Standardize at pH 7.4 .
  • Compound purity : HPLC purity ≥98% minimizes false positives from impurities .
  • Enzyme source : Recombinant vs. native enzymes may differ in post-translational modifications. Use commercial standards (e.g., Sigma-Aldryl hCA II) .

Computational Modeling: How does DFT elucidate electronic effects of the bromo substituent?

Answer:
Density-functional theory (B3LYP/6-311G**) calculations reveal:

  • Electrophilicity : The bromine atom increases the sulfonamide’s electrophilicity (partial charge +0.23), enhancing nucleophilic attack in enzyme binding .
  • HOMO-LUMO gaps : A narrow gap (4.1 eV) suggests reactivity toward electron-deficient targets (e.g., metalloenzymes) .
  • Docking studies : AutoDock Vina predicts binding to hCA II’s zinc-coordinated active site (ΔG = −9.2 kcal/mol) .

SAR Exploration: What structural modifications enhance selectivity for cancer vs. microbial targets?

Answer:
Key modifications and outcomes:

  • Thiophene substitution : 3-Thiophene (current) vs. 2-thiophene increases microbial activity (MIC ↓ by 50%) but reduces cancer cell uptake .
  • Bromo replacement : Chloro analogs show similar enzyme inhibition but lower cytotoxicity (IC₅₀ ↑ 2-fold) .
  • Sulfonamide linker : Replacing –SO₂NH– with –CONH– decreases hCA II binding (Ki ↑ from 8 nM to 120 nM) .

Stability and Storage: What conditions prevent degradation of this sulfonamide?

Answer:

  • Thermal stability : DSC shows decomposition onset at 180°C. Store at −20°C in amber vials .
  • Hydrolytic sensitivity : Susceptible to acidic hydrolysis (pH <3). Use lyophilization for long-term storage .
  • Light sensitivity : UV-Vis (λmax 290 nm) indicates photo-degradation. Store under inert gas (N₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.